molecular formula C10H18N2O2 B14011338 tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate

tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B14011338
M. Wt: 198.26 g/mol
InChI Key: MNNJQSJMWVJJPA-WTIBDHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound is characterized by a tert-butyl ester group, an amino group, and a bicyclic azabicyclohexane core, making it a versatile building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced photochemical reactors for the cycloaddition step and efficient purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic core provides structural rigidity. This compound can modulate biological pathways by binding to enzymes or receptors, thereby influencing their activity .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7(11)6-4-8(6)12/h6-8H,4-5,11H2,1-3H3/t6?,7-,8?/m0/s1

InChI Key

MNNJQSJMWVJJPA-WTIBDHCWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C2C1C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1C2)N

Origin of Product

United States

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